molecular formula C12H13IN2O B15214666 3-(4-Iodobutyl)quinazolin-4(3H)-one CAS No. 923018-97-7

3-(4-Iodobutyl)quinazolin-4(3H)-one

Cat. No.: B15214666
CAS No.: 923018-97-7
M. Wt: 328.15 g/mol
InChI Key: KOHFYRBUXVOMOO-UHFFFAOYSA-N
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Description

3-(4-Iodobutyl)quinazolin-4(3H)-one: is an organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used as core structures in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Iodobutyl)quinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-iodobutylamine and anthranilic acid.

    Formation of Quinazolinone Core: Anthranilic acid is reacted with formamide to form the quinazolinone core.

    Alkylation: The quinazolinone core is then alkylated with 4-iodobutylamine under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The iodobutyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The quinazolinone core can participate in oxidation and reduction reactions, altering its oxidation state and potentially leading to different derivatives.

    Cyclization: The compound can undergo cyclization reactions to form various ring structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, and thioethers.

    Oxidation Products: Oxidation can lead to quinazolinone derivatives with higher oxidation states.

    Reduction Products: Reduction can yield partially or fully reduced quinazolinone derivatives.

Scientific Research Applications

3-(4-Iodobutyl)quinazolin-4(3H)-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases, including cancer and infectious diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It is employed in chemical biology to probe biological pathways and mechanisms.

    Industrial Applications: The compound can be used in the synthesis of more complex molecules for industrial purposes.

Mechanism of Action

The mechanism of action of 3-(4-Iodobutyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways, metabolic pathways, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromobutyl)quinazolin-4(3H)-one
  • 3-(4-Chlorobutyl)quinazolin-4(3H)-one
  • 3-(4-Fluorobutyl)quinazolin-4(3H)-one

Comparison

  • Reactivity : The presence of different halogens (iodine, bromine, chlorine, fluorine) affects the reactivity of the compound. Iodine is more reactive in nucleophilic substitution reactions compared to bromine, chlorine, and fluorine.
  • Biological Activity : The biological activity can vary based on the halogen present, influencing the compound’s efficacy and selectivity in medicinal applications.
  • Stability : Compounds with different halogens may exhibit varying stability under different conditions, impacting their storage and handling.

Conclusion

3-(4-Iodobutyl)quinazolin-4(3H)-one is a versatile compound with significant potential in medicinal chemistry, biological studies, and industrial applications. Its unique reactivity and ability to undergo various chemical reactions make it a valuable tool in scientific research.

Properties

CAS No.

923018-97-7

Molecular Formula

C12H13IN2O

Molecular Weight

328.15 g/mol

IUPAC Name

3-(4-iodobutyl)quinazolin-4-one

InChI

InChI=1S/C12H13IN2O/c13-7-3-4-8-15-9-14-11-6-2-1-5-10(11)12(15)16/h1-2,5-6,9H,3-4,7-8H2

InChI Key

KOHFYRBUXVOMOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCI

Origin of Product

United States

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